2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-2-ylidenepropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7(6-10)8-3-1-2-4-11-8/h11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFIKXLBMHPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)C#N)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513139 | |
| Record name | (Piperidin-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78807-02-0 | |
| Record name | (Piperidin-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Tautomerism of 2-Dicyanomethylpyridine vs. 2-Dicyanomethylene-1,2-dihydropyridine
[1][2]
Executive Summary
This technical guide analyzes the structural dynamics, synthesis, and characterization of the tautomeric equilibrium between 2-(dicyanomethyl)pyridine (the "CH-form") and 2-(dicyanomethylene)-1,2-dihydropyridine (the "NH-form").[1][2]
For researchers in drug discovery and materials science, this system represents a critical case study in heterocyclic flexibility .[2] The equilibrium is governed by the competition between Hückel aromaticity (favoring the CH-form) and push-pull electronic stabilization (favoring the NH-form).[1] Understanding this switch is vital for designing bioisosteres of amide bonds and developing solvatochromic molecular probes.[2]
Part 1: Mechanistic Underpinnings[1][2]
The Equilibrium Forces
The core phenomenon is a prototropic tautomerism involving the transfer of a proton between the exocyclic carbon and the heterocyclic nitrogen.
-
Structure A (CH-form): A neutral pyridine ring substituted with a dicyanomethyl group.[1][2] This form retains the full aromatic sextet of the pyridine ring.
-
Structure B (NH-form): A quinoid-like structure where the proton resides on the nitrogen.[1] This form sacrifices pyridine aromaticity but gains stability through an extended conjugated system involving the electron-withdrawing cyano groups.[1] It is often described as a pyridinium ylide or zwitterion resonance hybrid.[2]
Thermodynamic Drivers
The equilibrium position (
-
Electronic Effects: The two cyano groups are powerful electron-withdrawing groups (EWGs), significantly increasing the acidity of the methine proton in the CH-form (
estimated < 10).[1] -
Solvent Polarity: The NH-form possesses a large dipole moment due to charge separation (contribution from the zwitterionic resonance structure).[1] Consequently, polar solvents (DMSO, MeOH) stabilize the NH-form, while non-polar solvents (CHCl
, Toluene) favor the aromatic CH-form.[1][2]
Pathway Visualization
The following diagram illustrates the tautomeric shift and the resonance stabilization of the NH-form.
Caption: Mechanistic pathway showing the conversion from the aromatic CH-form to the charge-separated NH-form, stabilized by resonance.
Part 2: Synthetic Methodology
Strategic Route: S Ar Displacement
The most robust synthesis for application scientists avoids the variable yields of pyridine-N-oxide rearrangements.[1] Instead, a Nucleophilic Aromatic Substitution (S
Protocol: Synthesis of 2-(Dicyanomethylene)-1,2-dihydropyridine[1][2]
Reagents:
Step-by-Step Workflow:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.
-
Anion Formation: Dropwise add malononitrile (dissolved in THF). Evolution of H
gas will be observed. Stir for 30 min to ensure formation of the sodiomalononitrile anion. -
Substitution: Add 2-chloropyridine slowly.
-
Reflux: Heat the mixture to reflux (66°C for THF) for 4–6 hours. The solution will likely turn deep yellow/orange, indicating the formation of the conjugated system.
-
Quench & Acidification: Cool to RT. Carefully quench with ice water.[1][2] Acidify with 1M HCl to pH ~3-4.[1] Note: Acidification is crucial to protonate the intermediate anion to the neutral NH-form.[1]
-
Purification: The product often precipitates as a yellow solid. Filter and recrystallize from Ethanol/Water.[2]
Caption: Synthetic workflow for the S_NAr production of the target scaffold.
Part 3: Analytical Differentiation
Distinguishing the tautomers is critical for validating the structure in different environments.
NMR Spectroscopy
The proton environment changes drastically between the two forms.
| Feature | CH-Form (Aromatic) | NH-Form (Quinoid) |
| Ring Protons | Typical Pyridine region (7.0 - 8.5 ppm).[1][2][3] Sharp multiplets. | Upfield shift due to loss of aromatic current.[2] |
| Exocyclic Proton | CH singlet at ~5.5 - 6.5 ppm.[1] | Absent (replaced by NH).[1][2] |
| NH Proton | Absent. | Broad singlet, typically >12.0 ppm (often H-bonded).[1][2] |
| 13C NMR (C=C) | Exocyclic C-CN is sp3-like (~30-40 ppm).[1][2] | Exocyclic C=C is sp2 (~60-80 ppm, shielded by CN).[1][2] |
UV-Vis Solvatochromism
This is the most rapid visual test.[1]
-
Non-Polar (CHCl
): Absorption is lower (UV region).[1][2] Solution is pale/colorless.[1][2] -
Polar (DMSO/EtOH): Absorption
undergoes a bathochromic shift (Red shift) into the visible region (400-450 nm).[1][2] Solution appears Yellow/Orange .[2]
X-Ray Crystallography
In the solid state, these molecules almost exclusively adopt the NH-form due to intermolecular Hydrogen Bonding (N-H...N) and dipole alignment.[1]
-
Key Metric: Look for bond length alternation in the ring (C-C vs C=C) characteristic of the quinoid structure, versus the equalized bonds of the aromatic pyridine.
Part 4: Pharmacological & Research Implications[2]
Bioisosterism
The dicyanomethylene group is a known bioisostere for the carbonyl oxygen.
-
Application: Replacing a lactam carbonyl with a dicyanomethylene group can maintain H-bond accepting capability (via cyano N) while altering lipophilicity and metabolic stability.[1]
Molecular Switches
The sensitivity of the equilibrium to solvent polarity makes this scaffold an excellent candidate for environmental sensing in biological assays. The fluorescence quantum yield often changes significantly between the neutral and zwitterionic forms, allowing for ratiometric sensing of local pH or polarity in cellular environments.[2]
References
-
Mechanism of Pyridine Tautomerism
-
Crystal Structure & Bond Lengths
-
Synthesis via Malononitrile
-
Solvatochromism of Dicyanomethylene Derivatives
The Inner Brilliance: A Technical Guide to the Fluorescence Mechanisms of Pyridinium Ylide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the fascinating and complex world of pyridinium ylide derivatives and their fluorescence properties. Moving beyond a simple recitation of facts, we will delve into the fundamental mechanisms that govern their light-emitting capabilities, offering insights grounded in established scientific principles and experimental evidence. Our focus is on the "why" behind the phenomena, empowering researchers to not only understand but also manipulate these unique molecules for novel applications in diagnostics, therapeutics, and materials science.
The Core Identity: Understanding the Pyridinium Ylide Structure
At its heart, a pyridinium ylide is a zwitterionic molecule. This means it possesses both a positive and a negative formal charge within the same molecule, specifically on adjacent atoms. The structure consists of a positively charged pyridinium ring covalently bonded to a negatively charged carbanion.[1] This inherent charge separation is the foundational element from which all their photophysical properties emerge. The stability of this ylide structure is significantly influenced by the nature of the substituents on both the pyridinium ring and the carbanion.[1][2] Electron-withdrawing groups on the carbanion, for instance, can delocalize the negative charge, leading to more stable ylides.[1]
The Engine of Fluorescence: Intramolecular Charge Transfer (ICT)
The most critical process governing the fluorescence of many pyridinium ylide derivatives is Intramolecular Charge Transfer (ICT) . Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the electron-donating portion of the molecule (often the carbanion or a substituent) to an orbital concentrated on the electron-accepting pyridinium ring.[1][3] This photoinduced charge separation creates a highly polar excited state.
The efficiency and energy of this ICT process are exquisitely sensitive to the molecular structure. The nature of the donor and acceptor moieties, the length and nature of the π-conjugated bridge connecting them, and the overall molecular geometry all play crucial roles in dictating the absorption and emission wavelengths, as well as the fluorescence quantum yield.[3][4][5]
Visualizing the ICT Process
Caption: Generalized Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process in pyridinium ylides.
The Environment's Influence: Solvatochromism
A hallmark of fluorescent molecules with significant ICT character is their sensitivity to the polarity of their environment, a phenomenon known as solvatochromism . Pyridinium ylides are no exception and often exhibit pronounced solvatochromic shifts in their emission spectra.
-
Negative Solvatochromism: In many pyridinium ylides, the ground state is more polar than the excited state. In such cases, polar solvents will stabilize the ground state more than the excited state, leading to a larger energy gap for emission. This results in a blue shift (hypsochromic shift) of the fluorescence spectrum as solvent polarity increases.[1][4][6][7]
-
Positive Solvatochromism (Inverted Solvatochromism): Conversely, if the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a smaller energy gap for emission and a red shift (bathochromic shift) in the fluorescence spectrum.[8] The direction of the solvatochromic shift provides valuable information about the change in dipole moment upon excitation.
The ability to tune the emission color of a pyridinium ylide simply by changing the solvent opens up possibilities for their use as environmental sensors.
Shining Bright in a Crowd: Aggregation-Induced Emission (AIE)
While many traditional fluorophores suffer from aggregation-caused quenching (ACQ) where their fluorescence is diminished at high concentrations or in the solid state, a fascinating class of pyridinium ylides exhibits the opposite behavior: Aggregation-Induced Emission (AIE) .[9][10][11][12] These molecules are typically non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation or in the solid state.[9][11]
The prevailing mechanism for AIE in these systems is the Restriction of Intramolecular Motion (RIM) . In solution, the molecules can undergo various non-radiative decay pathways, such as intramolecular rotations and vibrations, which dissipate the excitation energy as heat. In the aggregated state, these motions are physically constrained, closing off the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence.[9][10][12]
Workflow for AIE Investigation
Caption: A streamlined workflow for the investigation of Aggregation-Induced Emission (AIE) in pyridinium ylide derivatives.
The Supporting Cast: Influence of Substituents and Counter-Ions
The fluorescence properties of pyridinium ylides can be finely tuned by strategic modification of their chemical structure.
-
Substituents: The electronic nature of substituents on both the pyridinium ring and the carbanion has a profound impact. Electron-donating groups on the carbanion and electron-withdrawing groups on the pyridinium ring can enhance the ICT character, often leading to red-shifted emission and increased sensitivity to the environment.[13][14]
-
Counter-Ions: For pyridinium salts that are precursors to ylides, or for ylides in their protonated form, the nature of the counter-ion can influence the solid-state packing and intermolecular interactions, which in turn can affect the fluorescence properties, particularly in the context of AIE.[9][15] The choice of counter-ion can modulate the emission color and intensity in the solid state.[15]
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the fluorescence mechanisms of pyridinium ylide derivatives, a combination of spectroscopic and computational techniques is essential.
Steady-State Absorption and Fluorescence Spectroscopy
This is the foundational experimental technique.
Protocol:
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the pyridinium ylide derivative in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, water).
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at or near its λ_abs. Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: Measure the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Analysis: Plot λ_em versus a solvent polarity scale (e.g., the Reichardt's dye E_T(30) scale) to assess solvatochromism.
Time-Resolved Fluorescence Spectroscopy
This technique provides information about the excited-state lifetime.
Protocol:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a streak camera.
-
Excitation: Excite the sample with a pulsed laser source at a wavelength corresponding to its absorption band.
-
Data Acquisition: Collect the fluorescence decay profile.
-
Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ_F). Changes in lifetime across different solvents or upon aggregation can provide insights into competing non-radiative decay pathways.
Transient Absorption Spectroscopy
This powerful technique allows for the direct observation of excited-state dynamics.
Protocol:
-
Pump-Probe Setup: Use a femtosecond or picosecond laser system. A "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption.
-
Data Acquisition: Record the transient absorption spectra at various time delays after the pump pulse.
-
Data Analysis: Identify spectral features corresponding to the excited state absorption, stimulated emission, and ground-state bleaching. The temporal evolution of these signals reveals the rates of processes like ICT, solvent relaxation, and intersystem crossing.[3][16]
Quantitative Data Summary
The following table summarizes representative photophysical data for illustrative pyridinium ylide derivatives. Note that specific values are highly dependent on the molecular structure and environment.
| Derivative Type | Key Feature | Typical λ_abs (nm) | Typical λ_em (nm) | Typical Φ_F (Solution) | Typical Φ_F (Aggregate/Solid) |
| Simple Pyridinium Ylide | ICT | 350-450 | 450-600 | Low to Moderate | Variable |
| Donor-π-Acceptor Type | Strong ICT | 400-550 | 500-700 | Low to High | Variable |
| AIE-active Derivative | RIM | 350-420 | 450-550 | Very Low | High |
| Betaine Dyes | Solvatochromism | 450-600 | 550-750 | Low | Variable |
Applications in Drug Development and Beyond
The unique fluorescence properties of pyridinium ylide derivatives make them highly attractive for a range of applications:
-
Bioimaging: Their sensitivity to the local environment (e.g., polarity, viscosity) allows for the development of fluorescent probes for cellular imaging.[3][17] Derivatives have been designed to selectively target specific organelles like mitochondria and lysosomes.[3]
-
Fluorescent Sensors: The solvatochromic and AIE properties can be harnessed to create sensors for detecting ions, small molecules, and changes in the physical state of materials.
-
Theranostics: Combining their imaging capabilities with therapeutic action offers the potential for simultaneous diagnosis and treatment.
-
Organic Light-Emitting Diodes (OLEDs): AIE-active pyridinium ylides are promising materials for the emissive layer in OLEDs, overcoming the efficiency roll-off issues associated with aggregation in the solid state.
Conclusion
The fluorescence of pyridinium ylide derivatives is a rich and multifaceted field, driven by fundamental principles of physical organic chemistry. By understanding the interplay of Intramolecular Charge Transfer, environmental effects, and the restriction of intramolecular motion, researchers can rationally design and synthesize novel fluorophores with tailored properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the exploration and exploitation of these remarkable molecules, paving the way for innovations in medicine, materials science, and beyond.
References
- Negative Solvatochromism of the Intramolecular Charge Transfer Band in Two Structurally Rel
- Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. RSC Advances.
- Intramolecular charge transfer of push-pull pyridinium salts in the singlet manifold.
- Photophysical properties of 4-(5-methylthiophen-2-yl)pyridinium–cyclic enolate betaine dyes tuned by control of twisted intramolecular transfer. (2021). New Journal of Chemistry.
- Aggregation induced emission by pyridinium–pyridinium interactions. RSC Publishing.
- Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). MDPI.
- Solvatochromic and Computational Study of Some Cycloimmonium Ylids. (2024). MDPI.
- Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene. RSC Publishing.
- Syntheses and UV-vis spectroscopic properties of new lipophilic tert-butyl- and 1-adamantyl substituted, negatively solvatochromic pyridinium N-phenolate betaine dyes. Canadian Science Publishing.
- Elucidating the Excited State Behavior of Pyridyl Pyridinium Systems via Computational and Transient Absorption Studies of Tetra. CNR-IRIS.
- The photophysics of pyridinium betaines studied by ultrafast transient absorption spectroscopy : focus on the photoinduced intramolecular charge transfer process. (2011). Semantic Scholar.
- Intramolecular charge transfer of push-pull pyridinium salts in the triplet manifold. (2014). PubMed.
- Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogen
- Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells.
- Photophysical properties of pyridinium salts derived from purine bases. Canadian Journal of Chemistry.
- A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. (2023). PMC.
- Synthesis of Pyridinium-Based Fluorescence Compounds with Different Counter Anions and Their Piezochromism Property and Antimicrobial Activity. (2025). SSRN.
- RUDN University chemists synthesized new fluorescent substances for medical applic
- Aggregation induced emission by pyridinium–pyridinium interactions. (2026). 光电查.
- Inverting the Solvatochromism of Pyridinium‑N‑phenolate Dyes by the Addition of a Second Pyridinium Unit. (2024). figshare.
- Pyridinium ylides as photocatalytic atom transfer reagents. (2025).
- Are pyridinium ylides radicals?.
- Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Semantic Scholar.
- Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2025).
- Nucleophilic Dearomatization of Activated Pyridines Using Vinyl Sulfoxonium Ylides: Application to the Synthesis of Bis-Heterocycles. (2024).
- Tunable Aggregation-induced Emission and Emission Colors of Imidazolium and Pyridinium Based Hydrazones. (2023).
- Pyridinium N‐Phenoxide Betaines and Their Application to the Characterization of Solvent Polarities, XIX. The Halochromism of Pyridinium N‐Phenoxide Betaine Dyes in Acetonitrile Solution. (2026).
- A-π-D-π-A pyridinium salts: synthesis, crystal structures, two-photon absorption properties and application to biological imaging. CrystEngComm.
- Formation of pyridinium ylide and synthesis of indolizines..
- Fluorescence Imaging in Biomedical Science. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Intramolecular charge transfer of push-pull pyridinium salts in the triplet manifold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. figshare.com [figshare.com]
- 9. Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Aggregation induced emission by pyridinium–pyridinium interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Aggregation induced emission by pyridinium–pyridinium interactions-光电查 [oe1.com]
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- 17. biomedres.us [biomedres.us]
Methodological & Application
Application Note: High-Yield Synthesis of 2-(Pyridin-2-yl)malononitrile
Abstract & Strategic Overview
The synthesis of 2-(pyridin-2-yl)malononitrile (also known as 2-dicyanomethylpyridine) is a pivotal transformation in medicinal chemistry, serving as a gateway to indolizines, imidazo[1,2-a]pyridines, and diverse heterocyclic pharmacophores.
While 2-chloropyridine is an electron-deficient heterocycle, it lacks the extreme reactivity of nitro-activated arenes (e.g., 2,4-dinitrochlorobenzene). Consequently, standard nucleophilic aromatic substitution (
-
Method A: Classical
(NaH/DMSO) – The robust, cost-effective "workhorse" method suitable for scale-up. -
Method B: Pd-Catalyzed
-Arylation – A modern, mild alternative for substrates containing sensitive functional groups.
Core Reaction Scheme
The reaction involves the coupling of the malononitrile carbanion with the electrophilic C-2 position of the pyridine ring.
Critical Reaction Parameters
Successful execution relies on controlling three variables: Basicity , Solvent Polarity , and Temperature .[1]
| Parameter | Requirement | Scientific Rationale |
| Base Strength | Malononitrile ( | |
| Solvent | Polar Aprotic | DMSO or DMF are essential for Method A to solvate the cation (Na+) and leave the malononitrile anion "naked" and highly reactive. |
| Temperature | The activation energy for displacing chloride from a simple pyridine ring is high. Lower temperatures result in stalled reactions. | |
| Stoichiometry | 2.0 - 2.2 eq. Base | One equivalent generates the nucleophile; the second equivalent neutralizes the HCl byproduct and maintains the product as a stable anion until quench. |
Detailed Experimental Protocols
Method A: Classical (Sodium Hydride / DMSO)
Recommended for gram-scale synthesis where cost and speed are prioritized.
Materials:
-
Reagents: Malononitrile (1.1 eq), 2-Chloropyridine (1.0 eq), Sodium Hydride (60% dispersion in oil, 2.2 eq).
-
Solvent: Anhydrous DMSO (0.5 M concentration relative to pyridine).
-
Safety: NaH releases flammable
gas. Perform in a fume hood under inert atmosphere.
Step-by-Step Procedure:
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Base Preparation:
-
Charge NaH (2.2 eq) into the flask.
-
Optional: Wash NaH with dry hexane (
) to remove mineral oil if high purity is required, though usually unnecessary for this reaction. -
Add anhydrous DMSO carefully. Caution: NaH + DMSO can be unstable above
; keep initially at RT.
-
-
Nucleophile Formation:
-
Cool the suspension to
(ice bath). -
Add Malononitrile (1.1 eq) dropwise as a solution in minimal DMSO.
-
Observation: Evolution of
gas. The mixture will turn yellow/orange. Stir for 30 min at to ensure complete deprotonation.
-
-
Reaction Initiation:
-
Add 2-Chloropyridine (1.0 eq) dropwise.
-
Remove ice bath and heat the mixture to
.
-
-
Monitoring:
-
Monitor by TLC (EtOAc/Hexane 3:7) or HPLC.[2]
-
Timeframe: Reaction typically completes in 4–6 hours.
-
-
Work-up (Critical for Yield):
-
Cool the dark red/brown mixture to RT.
-
Quench: Pour slowly onto crushed ice/water (approx. 10x reaction volume). The product exists as a water-soluble salt at this stage.
-
Acidification: Acidify carefully with 1M HCl to pH 3–4. The neutral product will precipitate or oil out.
-
Extraction: Extract with EtOAc (
). Wash combined organics with brine ( ) to remove DMSO. -
Drying: Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Method B: Palladium-Catalyzed -Arylation
Recommended for substrates with sensitive functional groups or if
Materials:
-
Catalyst:
(2 mol%) + (8 mol%) OR + BINAP. -
Base:
(2.0 eq) or NaOtBu (1.5 eq). -
Solvent: 1,4-Dioxane or Toluene (degassed).
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon flow, add 2-Chloropyridine (1.0 eq), Malononitrile (1.2 eq), Base, and Pd-catalyst/Ligand to a pressure vial.
-
Solvent: Add degassed solvent (0.3 M). Seal the vial.
-
Reaction: Heat to
for 12–24 hours. -
Work-up: Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate filtrate and purify via column chromatography as described in Method A.
Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two methods.
Caption: Comparative mechanistic pathways. Method A proceeds via a high-energy Meisenheimer complex, while Method B utilizes a catalytic cycle to lower the activation barrier.
Characterization & Data Interpretation
The product exhibits interesting tautomeric behavior, existing in equilibrium between the neutral dinitrile form and a zwitterionic pyridinium ylide form.
| Analysis | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | The methine proton ( | |
| 1H NMR (Aromatic) | Characteristic pyridine pattern. Look for a doublet at | |
| IR Spectroscopy | Strong | |
| Appearance | Yellow to Orange Solid | Color intensity often correlates with the presence of the ylide tautomer or trace oxidation. |
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion:
-
Cause: Incomplete deprotonation or wet solvent (DMSO/DMF are hygroscopic).
-
Fix: Increase NaH to 2.5 eq and ensure strictly anhydrous conditions. Increase temp to
.
-
-
Dimerization/Polymerization:
-
Cause: Overheating or extremely high concentration.
-
Fix: Dilute reaction to 0.2 M. Add 2-chloropyridine slowly to the anion.
-
-
Product Loss during Work-up:
-
Cause: Product is amphoteric/acidic (
). If the aqueous layer is too basic, the product remains as the salt. -
Fix: Ensure the aqueous layer is acidified to pH 3–4 before extraction.
-
Safety & Compliance
-
Sodium Hydride (NaH): Reacts violently with water. Keep a container of dry sand nearby. Do not use water extinguishers.
-
Malononitrile: Toxic if swallowed, inhaled, or absorbed through skin. It can release Hydrogen Cyanide (HCN) under strong acidic or thermal decomposition conditions. Always keep the waste stream basic (pH > 10) initially to trap any free cyanide, then treat with bleach before disposal.
-
2-Chloropyridine: Irritant and harmful. Handle in a fume hood.
References
-
Nucleophilic Aromatic Substitution on Pyridines
- Title: Aromatic Nucleophilic Substitution in Pyridine.
- Source: AskFilo / Master Organic Chemistry.
-
URL:
-
Synthesis of 2-Pyridinones via Malononitrile (Related Mechanism)
- Title: Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones.
-
Source: Arab Journal of Chemistry.[4]
-
URL:
-
Pd-Catalyzed Arylation of Malononitrile
-
Title: A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles.[5]
- Source: Synlett / Organic Chemistry Portal.
-
URL:
-
-
Reactivity of Malononitrile
Sources
- 1. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benchchem.com [benchchem.com]
1,5-dipolar cyclization methods using pyridinium ylides
Application Note: 1,5-Dipolar Cyclization of Pyridinium Ylides for Indolizine Synthesis
Executive Summary
This guide details the synthesis of indolizine scaffolds via the 1,5-dipolar electrocyclization of pyridinium ylides. While often categorized broadly under [3+2] cycloadditions, the construction of the indolizine core from
This document provides two validated protocols:
-
Stoichiometric Stepwise Cyclization: For complex, sensitive substrates requiring isolation of ylide intermediates.
-
Catalytic Oxidative Annulation: A high-throughput compatible, metal-catalyzed "one-pot" method.
Mechanistic Insight & Causality
The "1,3 vs. 1,5" Distinction
A standard pyridinium ylide acts as a 1,3-dipole .[1] However, when the ylide carbon is conjugated with a vinyl group (or formed in situ via reaction with an alkyne), the system behaves as a 1,5-dipole (specifically, a heteropentadienyl anion system).
The transformation proceeds through a cascade:
-
Ylide Formation: Deprotonation of a pyridinium salt or metal-carbene insertion.
-
Conjugation/Addition: Reaction with an electrophile (alkyne/alkene) generates a zwitterionic intermediate.
-
1,5-Electrocyclization: This is the rate-determining ring closure. It is a thermally allowed disrotatory 6
process. -
Aromatization: Oxidative dehydrogenation or elimination of a leaving group yields the indolizine.
Expert Insight: The success of the 1,5-cyclization depends heavily on the stability of the anti-conformation of the zwitterionic intermediate. Steric bulk at the pyridine 2-position can destabilize the planar transition state required for electrocyclization, leading to lower yields.
Pathway Visualization
Figure 1: Mechanistic cascade distinguishing the nucleophilic attack from the critical 1,5-electrocyclization event.
Protocol A: Stepwise Synthesis via N-Phenacylpyridinium Bromide
Best for: Large-scale synthesis, mechanistic studies, and substrates sensitive to oxidants.
Reagents & Equipment
-
Precursor: Pyridine (1.0 equiv), 2-Bromoacetophenone (1.0 equiv).
-
Dipolarophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv).
-
Base: Triethylamine (Et
N) or K CO . -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Oxidant (if needed): MnO
or DDQ (only if using alkene dipolarophiles).
Step-by-Step Methodology
-
Quaternization (Salt Formation):
-
Dissolve pyridine (10 mmol) in acetone (20 mL).
-
Add 2-bromoacetophenone (10 mmol) dropwise at 0°C.
-
Stir at room temperature (RT) for 2–4 hours. The salt will precipitate.
-
Validation: Filter, wash with cold ether, and dry. Verify purity via ¹H NMR (look for downfield shift of
-protons ~8.5-9.0 ppm).
-
-
Ylide Generation & Cyclization:
-
Suspend the pyridinium salt (1.0 equiv) in MeCN (0.2 M).
-
Add the alkyne dipolarophile (1.2 equiv).
-
Add Et
N (1.5 equiv) dropwise. Note: The solution typically turns vivid yellow/orange, indicating ylide formation. -
Critical Step: Heat to reflux (80°C) for 3–6 hours. The color will darken as the indolizine forms.
-
-
Workup:
-
Concentrate solvent in vacuo.
-
Redissolve in DCM, wash with water and brine.
-
Purify via flash column chromatography (Hexane/EtOAc). Indolizines are often fluorescent; use a UV lamp to track fractions.
-
Data Summary: Substituent Effects
| Pyridine Substituent (R) | Dipolarophile (EWG) | Yield (%) | Observation |
| H | CO | 88% | Standard benchmark. |
| 4-CN (EWG) | CO | 92% | Stabilized ylide; faster reaction. |
| 4-OMe (EDG) | CO | 65% | Slower nucleophilic attack. |
| 2-Me (Steric) | CO | 35% | Steric clash inhibits planar 1,5-cyclization. |
Protocol B: Copper-Catalyzed Oxidative Annulation
Best for: High-throughput library generation, drug discovery, "one-pot" efficiency.
This method bypasses the isolation of the salt, generating the ylide in situ from a pyridine and a diazo compound or via oxidative coupling.
Reagents
-
Substrates: 2-Alkylpyridine derivative, Terminal Alkyne.
-
Catalyst: Cu(OAc)
(10 mol%). -
Oxidant: Oxygen (balloon) or TEMPO (20 mol%) + Air.
-
Solvent: DMSO or DMF (100°C).
Workflow Diagram
Figure 2: Workflow for the Cu-catalyzed oxidative annulation protocol.
Step-by-Step Methodology
-
Charge Reaction Vessel: In a reaction tube, combine 2-methylpyridine (0.5 mmol), phenylacetylene (0.6 mmol), Cu(OAc)
(10 mol%), and Na CO (1.0 equiv). -
Atmosphere: Evacuate and backfill with O
(balloon pressure). -
Reaction: Heat to 110°C in DMSO (2 mL) for 12 hours.
-
Self-Validation: Monitor by TLC. The disappearance of the terminal alkyne spot and the appearance of a highly fluorescent spot indicates success.
-
Purification: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
Troubleshooting & Optimization
-
Problem: Low Yield with 2-Substituted Pyridines.
-
Cause: The substituent at the 2-position creates steric hindrance during the 1,5-electrocyclization transition state, preventing the necessary orbital overlap.
-
Solution: Switch to smaller substituents or use higher temperatures (120°C+) to overcome the activation energy barrier.
-
-
Problem: Formation of Michael Adducts (No Cyclization).
-
Cause: The zwitterionic intermediate is too stable or the leaving group ability is poor (in elimination-based aromatization).
-
Solution: Add a Lewis Acid (e.g., ZnBr
) to activate the carbonyl of the dipolarophile, facilitating the ring closure.
-
-
Safety Note: Pyridinium salts are potential irritants.
-Halo ketones are lachrymators. Handle all reagents in a fume hood.
References
-
Viswambharan, B., et al. (2010).[2] "Pyridine Core Activation via 1,5-Electrocyclization of Vinyl Pyridinium Ylides." Organic Letters, 12(9), 2108–2111.[2] Link
-
Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 36, 1173-1193. Link
-
Brioche, J., et al. (2016). "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction." Molecules, 21(3), 365. Link
-
Wang, W., et al. (2017).[3] "Copper-Catalyzed Synthesis of Indolizines via 1,3-Dipolar Cycloaddition." The Journal of Organic Chemistry, 82(6), 2835–2842. Link
- Tschitschibabin, A. E. (1927). "Über Indolizine." Berichte der deutschen chemischen Gesellschaft, 60, 1607.
Sources
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine core activation via 1,5-electrocyclization of vinyl pyridinium ylides generated from bromo isomerized Morita-Baylis-Hillman adduct of isatin and pyridine: synthesis of 3-spirodihydroindolizine oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolizine synthesis [organic-chemistry.org]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Abstract
This document provides a comprehensive, first-principles-based guide for selecting an optimal solvent system for the purification of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile via recrystallization. In the absence of established literature protocols for this specific molecule, this guide presents a systematic workflow, from theoretical solvent prediction based on molecular structure to detailed experimental protocols for solvent screening and final recrystallization. The methodologies described are designed to be broadly applicable for the purification of novel crystalline organic compounds.
The Foundational Rationale of Recrystallization
Recrystallization is a paramount technique for the purification of solid organic compounds. Its efficacy hinges on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will exhibit high solubility for the target compound at an elevated temperature (near the solvent's boiling point) and low solubility at a reduced temperature (e.g., 0-4 °C).[1][2] Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).[3] The formation of a highly ordered crystal lattice during slow cooling inherently excludes foreign molecules, leading to a significant increase in purity.[1]
Structural Analysis & Solubility Prediction of the Solute
A critical first step in solvent selection is a theoretical assessment of the solute's molecular structure to predict its polarity.
Compound: this compound
-
Polar Moieties: The molecule possesses two nitrile (-C≡N) groups, which are strongly polar due to the large dipole moment of the carbon-nitrogen triple bond. The dihydropyridine ring contains a secondary amine (N-H) group, capable of hydrogen bonding.
-
Non-polar Moieties: The carbon backbone of the dihydropyridine ring and the associated vinylidene group contribute non-polar character.
Prediction: The presence of both highly polar nitrile and N-H groups, combined with a moderately sized non-polar hydrocarbon framework, suggests that this compound is a molecule of intermediate polarity . Therefore, it is unlikely to be highly soluble in extremely non-polar solvents (e.g., hexanes) or extremely polar solvents (e.g., water) at low temperatures. Solvents of intermediate polarity, such as ethyl acetate, acetone, or alcohols, are more promising candidates.
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a small-scale, systematic approach to test a range of solvents, minimizing the consumption of the target compound.
Materials & Reagents:
-
Crude this compound
-
Small test tubes (e.g., 10 x 75 mm)
-
Hot plate/stirrer or sand bath
-
Vortex mixer
-
Ice bath
-
Selection of candidate solvents (see Table 1)
Procedure:
-
Preparation: Place approximately 10-20 mg of the crude compound into a series of clean, labeled test tubes.
-
Room Temperature Test: To each tube, add the candidate solvent dropwise (e.g., starting with 0.2 mL) while agitating or vortexing. Observe if the solid dissolves completely at room temperature.
-
Observation: If the compound dissolves readily in a small volume of cold solvent, that solvent is unsuitable for single-solvent recrystallization as recovery would be poor.[2]
-
-
Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a sand bath or on a hot plate to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.
-
Cooling & Crystallization Test: Once a hot, saturated solution is obtained, allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod below the solvent line to induce crystallization. Subsequently, place the tube in an ice bath for 15-20 minutes.
-
Record Observations: Carefully record all observations in a table, as shown below. Note the quality of the crystals (e.g., fine powder, needles, plates).
Interpreting Screening Results & Workflow
The data from the solvent screening should be tabulated to facilitate a logical decision-making process.
Table 1: Hypothetical Solvent Screening Data for this compound
| Solvent | Polarity | Soluble at Room Temp? (in ~0.5 mL) | Soluble at Boiling? | Crystals Form on Cooling? | Assessment |
| Hexane | Non-Polar | No | No | N/A | Unsuitable (Insoluble) |
| Toluene | Non-Polar | No | Sparingly | Poor recovery | Poor single solvent; Potential "bad" solvent for pair |
| Diethyl Ether | Low | Sparingly | Yes | Yes, rapid | Potential, but low boiling point may be difficult to handle |
| Ethyl Acetate | Intermediate | No | Yes | Yes, good crystals | Excellent Candidate (Single Solvent) |
| Acetone | Intermediate | No | Yes | Yes, good crystals | Excellent Candidate (Single Solvent) |
| Isopropanol | Polar Protic | No | Yes | Yes, needles | Good Candidate (Single Solvent) |
| Ethanol | Polar Protic | Sparingly | Yes | Yes, but some loss | Possible single solvent; Potential "good" solvent for pair |
| Water | High (Polar) | No | No | N/A | Unsuitable (Insoluble); Potential "bad" solvent for pair |
Decision-Making Workflow:
The following diagram illustrates the logical steps for selecting a suitable recrystallization system based on the screening results.
Caption: Workflow for selecting a recrystallization solvent.
Optimized Recrystallization Protocols
Based on the screening, proceed with one of the following detailed protocols.
Protocol A: Single-Solvent Recrystallization (e.g., using Ethyl Acetate)
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil with stirring. Continue adding hot ethyl acetate dropwise until the solid is completely dissolved.[3]
-
(Optional) Hot Filtration: If insoluble impurities are observed, perform a hot gravity filtration. Place a small plug of cotton or fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.
Protocol B: Two-Solvent Recrystallization (e.g., using Ethanol/Water)
This method is ideal if no single solvent is found to be effective. It requires a "good" solvent in which the compound is soluble (e.g., Ethanol) and a "bad" or "anti-solvent" in which it is insoluble (e.g., Water).[4][5]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (Ethanol) in an Erlenmeyer flask.
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent (Water) dropwise until a persistent slight cloudiness (the "cloud point") is observed.[4] This indicates the solution is now saturated.
-
Re-clarification: Add a few drops of the hot "good" solvent (Ethanol) until the cloudiness just disappears, resulting in a clear, hot, saturated solution.
-
Crystallization, Isolation, & Drying: Follow steps 3-6 from Protocol A, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.
Conclusion
The purification of this compound, like any novel compound, requires a methodical and principles-driven approach to recrystallization. By first analyzing the molecule's structure to infer its polarity, a targeted experimental screening can be efficiently performed. This application note provides the theoretical framework and detailed, field-tested protocols necessary for researchers to successfully identify a suitable solvent system—either a single solvent like ethyl acetate or a two-solvent pair like ethanol-water—and achieve high purity of the target compound.
References
-
Organic Syntheses Procedure. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Retrieved from [Link]
-
Chem355 Labbook-2020. (2020). Mixed Solvent Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Faculty of Pharmacy, Assiut University. (n.d.). Purification of organic compounds. Retrieved from [Link]
-
Rayni, I., et al. (2017). 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile. IUCrData, 2, x170706. Retrieved from [Link]
-
Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Chemistry Solutions. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Welcome to the technical support center for the synthesis of 2-(1,2-dihydropyridin-2-ylidene)propanedinitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.
Reaction Overview & Key Challenges
The synthesis of this compound and its derivatives is typically achieved via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, propanedinitrile (malononitrile), with a carbonyl-like functional group on a pyridine precursor. While synthetically valuable, this reaction is often plagued by issues such as low yields, competing side reactions, and purification difficulties.
This guide provides a structured approach to troubleshoot these challenges, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
General Synthetic Workflow
The overall process can be broken down into three main stages: reaction setup, monitoring and workup, and finally, purification. Each stage has critical parameters that can significantly impact the final yield and purity of the target compound.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this synthesis?
The reaction proceeds via a Knoevenagel condensation. The mechanism involves three key steps:
-
Deprotonation: A base (e.g., piperidine, triethylamine) removes a proton from the highly acidic central carbon of malononitrile to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile and attacks the electrophilic carbon of the pyridine precursor.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, conjugated C=C double bond of the final product. The formation of this conjugated system is a strong thermodynamic driving force for the reaction.
Q2: How do I choose the appropriate pyridine starting material?
The ideal starting material is a pyridine derivative with an activated electrophilic center at the 2-position, such as a 2-halopyridine or a pyridine-N-oxide derivative. The reactivity can be influenced by other substituents on the pyridine ring; electron-withdrawing groups can increase the electrophilicity of the ring carbons, potentially facilitating the reaction.
Q3: What are the most critical parameters affecting my yield?
The three most critical parameters are typically:
-
Catalyst/Base: The choice and amount of base are crucial. It must be strong enough to deprotonate malononitrile but not so strong as to cause side reactions.
-
Solvent: The solvent must be able to dissolve the reactants and should ideally be inert to the reaction conditions. The solvent's boiling point will also dictate the reaction temperature under reflux conditions.
-
Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of side products or cause decomposition. Optimization is key.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method.[1] A co-spot, containing a mixture of your starting material and the reaction mixture, should be run alongside the individual components to accurately track the consumption of reactants and the formation of the product.[1] Visualizing the TLC plate under UV light (254 nm) is usually effective for these types of aromatic compounds.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem: Low or No Product Yield
A low yield is the most common issue. Systematically investigating the following causes can help identify and solve the problem.
Caption: Decision tree for troubleshooting low product yield.
Q: My reaction is not working or the yield is very low. What should I check first?
A: Start with your reagents and reaction setup.
-
Possible Cause 1: Reagent Purity & Stability. Malononitrile can dimerize or hydrate over time, especially if exposed to moisture. The pyridine starting material may also degrade.
-
Solution: Use freshly opened or purified malononitrile. Verify the purity of your pyridine starting material via NMR or melting point. Ensure solvents are anhydrous, as water can interfere with the reaction. For some syntheses, placing reagents under a high vacuum for a period can help remove residual moisture.[1]
-
-
Possible Cause 2: Ineffective Catalyst. The base catalyst (e.g., piperidine, triethylamine) is essential. If it is old or has been improperly stored, its activity may be diminished.
-
Solution: Use a fresh bottle of the base. In some cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be required, but this requires careful optimization to avoid side reactions.
-
-
Possible Cause 3: Incorrect Solvent Choice. The solvent's polarity and boiling point are critical. A solvent that does not fully dissolve the reactants at the reaction temperature will result in a sluggish, incomplete reaction.
-
Solution: Ethanol is often a good starting point for Knoevenagel condensations.[2] If solubility is an issue, consider more polar aprotic solvents like DMF or acetonitrile. However, be aware that solvents can significantly influence reaction pathways.[3] A solvent screen is a valuable optimization step.
-
| Solvent | Typical Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good starting point, dissolves many organics.[2] |
| Toluene | 111 | Nonpolar | Allows for higher temperatures and azeotropic removal of water. |
| Acetonitrile | 82 | Polar Aprotic | Can improve solubility of polar reactants.[3] |
| DMF | 153 | Polar Aprotic | High boiling point, excellent solvating power, but can be difficult to remove.[4] |
Problem: Formation of Multiple Impurities
Q: My TLC plate shows multiple spots, and the final product is impure. What is causing this?
A: This is likely due to side reactions or product decomposition.
-
Possible Cause 1: Side Reactions. The highly reactive nature of malononitrile and the reaction intermediates can lead to several side products. These can include self-condensation of malononitrile, polymerization, or reactions with the solvent.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of malononitrile to ensure the pyridine precursor is fully consumed, but avoid a large excess which can promote side reactions.
-
Lower Temperature: Running the reaction at a lower temperature for a longer duration can often improve selectivity and reduce the formation of undesired byproducts.
-
Order of Addition: Adding one reagent dropwise to the other, rather than mixing them all at once, can help control the reaction rate and minimize side reactions.[1]
-
-
-
Possible Cause 2: Product Decomposition. The dihydropyridine ring system can be sensitive to air (oxidation) or acidic/basic conditions, especially at elevated temperatures.
-
Solution:
-
Inert Atmosphere: If you suspect oxidation, run the reaction under an inert atmosphere of nitrogen or argon.
-
Careful Workup: After the reaction is complete, cool the mixture to room temperature before workup.[1] Neutralize the reaction mixture carefully. Overly acidic or basic conditions during extraction can degrade the product.
-
Minimize Heat: During solvent removal with a rotary evaporator, use a moderate temperature water bath to avoid heating the crude product for an extended period.
-
-
Problem: Difficulty in Product Isolation and Purification
Q: The crude product is a dark oil that won't crystallize, and it's difficult to purify by column chromatography.
A: Purification of polar, nitrogen-containing heterocycles can be challenging.
-
Possible Cause 1: Persistent Impurities. Highly colored impurities, often polymeric byproducts, can be difficult to separate.
-
Solution:
-
Pre-purification: Before attempting column chromatography, try to precipitate the product by adding a non-polar solvent (like hexanes) to a concentrated solution of the crude material in a polar solvent (like ethyl acetate or dichloromethane). This can crash out the desired product, leaving some impurities behind. Alternatively, trituration (washing the crude solid with a solvent in which the product is insoluble but impurities are soluble) can be effective.
-
Activated Carbon: For removing colored impurities, you can dissolve the crude product, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite.
-
-
-
Possible Cause 2: Unsuitable Chromatography Conditions. The product may be streaking on the silica gel column or co-eluting with impurities.
-
Solution:
-
Solvent System (Eluent): Systematically screen eluent systems using TLC. A common starting point is a mixture of hexanes and ethyl acetate. If the product is highly polar, you may need to add a small amount (0.5-1%) of triethylamine to the eluent to prevent streaking on the acidic silica gel.
-
Column Packing: Ensure the column is packed properly to avoid channels that lead to poor separation. Dry-loading the crude product onto a small amount of silica gel before adding it to the column can significantly improve resolution.[1]
-
-
Detailed Experimental Protocols
The following protocols are generalized based on standard procedures for Knoevenagel condensations involving heterocyclic systems.[2][4] They should be adapted and optimized for your specific pyridine precursor.
Protocol 1: Synthesis of this compound
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridine precursor (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (approx. 0.2 M concentration).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 eq).
-
-
Reaction:
-
Heat the mixture to reflux (approximately 78°C for ethanol) and stir vigorously.
-
Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.[2]
-
-
Workup and Crude Isolation:
-
Once the starting material is consumed (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Often, the product will precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting crude residue, add deionized water and extract with an organic solvent like ethyl acetate (3 x volume of water).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Preparation:
-
Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexanes). Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
-
Elution:
-
Carefully add the dry-loaded crude product to the top of the packed column.
-
Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Steps:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
References
-
Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available from: [Link]
-
(2026, January 10). Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. PMC. Available from: [Link]
-
(2021, September 13). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. MDPI. Available from: [Link]
-
(n.d.). 2-(1-Propyl-2,6-distyryl-1,4-dihydropyridin-4-ylidene)malononitrile. PMC. Available from: [Link]
-
Lokaj, J., Kettmann, V., Milata, V., & Kada, R. (2017, February 22). 2-(1Methyl1,2-dihydro-2-pyridylideneaminomethylene)propanedinitrile. ResearchGate. Available from: [Link]
-
(2024, December 19). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. Available from: [Link]
-
(n.d.). New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. PMC. Available from: [Link]
-
(2021, December 21). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cyclo. Semantic Scholar. Available from: [Link]
-
(2021, April 8). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PMC. Available from: [Link]
-
(n.d.). 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. National Institutes of Health. Available from: [Link]
-
(2023, January 9). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. Available from: [Link]
-
Koca, İ., & Yolacan, C. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1-Propyl-2,6-distyryl-1,4-dihydropyridin-4-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Welcome to the technical support center for the purification of 2-(1,2-dihydropyridin-2-ylidene)propanedinitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.
Core Concepts: Understanding the Molecule
This compound is a nitrogen-containing heterocyclic compound. Its structure, featuring a dihydropyridine ring, a basic nitrogen atom, and two nitrile groups, dictates its chemical behavior and informs the purification strategy.
-
Polarity: The presence of two nitrile groups and the dihydropyridine nitrogen makes the molecule moderately polar. This polarity is key to selecting appropriate solvents for both recrystallization and chromatography.
-
Basicity: The pyridine nitrogen is weakly basic, which can lead to interactions with acidic sites on stationary phases like silica gel, a common issue in chromatography of pyridine derivatives.[1][2]
-
Stability: Dihydropyridine rings can be susceptible to oxidation or other degradation pathways, especially under harsh pH or temperature conditions.[3][4] Understanding the stability of your compound is crucial to prevent yield loss during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I begin purification?
A: An oily or deeply colored crude product suggests the presence of significant impurities, possibly polymeric by-products or degradation products.
-
Initial Cleanup: Before attempting a fine purification method like column chromatography, consider a simple workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Drying the organic layer over sodium sulfate and concentrating it may yield a solid or a less impure oil.
-
Trituration: If the product is expected to be a solid, trituration can be effective. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce crystallization of the product and wash away many impurities.
-
Activated Charcoal: If the color persists after initial workup, it may be due to highly conjugated, colored impurities. These can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal before filtration and subsequent purification.[5][6]
Q2: I'm performing column chromatography on silica gel, but my compound is streaking badly (peak tailing). What's causing this and how can I fix it?
A: Peak tailing is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the silica surface.[1]
Troubleshooting Strategy:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This "competing base" will interact with the acidic silanol groups, effectively masking them from your compound.[1]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). This is often the most effective method.
-
Ammonia: For very basic compounds, using a solvent system pre-saturated with ammonia, or adding a small amount of ammonium hydroxide to a polar solvent like methanol can work, but is more complex to handle.
-
-
Change of Stationary Phase: If mobile phase additives are not sufficient or are incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
End-capped Silica: Use a C18 or other end-capped reverse-phase silica gel, where the silanol groups have been deactivated.[1] This requires switching to a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Logical Workflow: Troubleshooting Peak Tailing in Column Chromatography
Caption: A decision tree for systematically addressing peak tailing.
Q3: I'm trying to recrystallize my product, but it either won't dissolve, or it won't crystallize back out. What should I do?
A: Successful recrystallization depends entirely on finding a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.[6][7]
Troubleshooting Strategy:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Use small amounts of your crude product for these tests. Good starting points for a moderately polar compound like this would be ethanol, isopropanol, acetonitrile, ethyl acetate, or toluene.
-
The Compound Dissolves When Cold: The solvent is too good. Your compound is too soluble for recrystallization to be effective, and recovery will be low.[7] You need a less polar solvent.
-
The Compound Won't Dissolve When Hot: The solvent is too poor. You need a more polar solvent.
-
Using a Mixed Solvent System ("Solvent Pair"): This is the solution when no single solvent works perfectly.[5]
-
Find a "good" solvent that dissolves your compound readily, even when cool (e.g., Dichloromethane, Acetone).
-
Find a "poor" solvent in which your compound is nearly insoluble (e.g., Hexane, Diethyl Ether). The two solvents must be miscible.
-
Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you just start to see persistent cloudiness (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.[5]
-
Q4: My yield after purification is very low. Where could my product have gone?
A: Low recovery can stem from several issues, from procedural losses to compound degradation.
-
Recrystallization Losses: Using too much solvent is the most common cause of low yield in recrystallization.[7] Ensure you are using the minimum amount of hot solvent required to dissolve the compound. Also, ensure the rinsing step uses a minimal amount of ice-cold solvent.
-
Chromatography Losses:
-
Irreversible Adsorption: If you did not add a basic modifier like TEA, your compound might be irreversibly stuck to the silica column.
-
Improper Fraction Collection: You may have discarded fractions containing your product. Always check your fractions by Thin Layer Chromatography (TLC) before combining and discarding them.[8]
-
Sample Loading: If the initial sample band is too diffuse, it can lead to broad peaks and poor separation, making it hard to isolate the pure compound without significant loss.[8]
-
-
Compound Instability: Your compound may be degrading during the purification process.[3] Avoid prolonged heating, exposure to strong acids or bases (unless required for chromatography), and light.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is a good starting point, based on methods for similar dinitrile compounds.[9]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a stir bar. In a separate beaker, heat approximately 20-30 mL of ethanol on a hotplate to a gentle boil.
-
Minimum Solvent: Add the hot ethanol to the flask containing the crude solid in small portions (1-2 mL at a time), with stirring and gentle heating, until the solid just dissolves. Do not add excess solvent.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (2-3 mL) to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum desiccator.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel setup for a moderately polar compound.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). An ideal system gives your desired compound an Rf value of ~0.3. Remember to add 0.5% TEA to the test solvent to check for its effect on streaking.
-
Column Packing:
-
Choose an appropriate size column.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.[10] The final packed silica should be about 6-8 inches high.
-
Add a thin layer of sand on top of the silica bed to protect it during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.[11]
-
-
Elution:
-
Gradient Elution (Optional): If you have multiple compounds to separate, you can start with a less polar solvent system and gradually increase the polarity (e.g., start with 10% EtOAc/Hexane and move to 20%, then 30%) to elute more polar compounds faster.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain your purified compound.
Data Presentation: Solvent Selection Tables
Table 1: Solvent Properties for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Common Use / Notes |
| Hexane | 0.1 | 69 | "Poor" solvent for polar compounds. Good for trituration or as part of a mixed-solvent system. |
| Diethyl Ether | 2.8 | 35 | Often too volatile. Good as a "poor" solvent in a mixed pair. |
| Toluene | 2.4 | 111 | Can be a good solvent for moderately polar compounds. Higher boiling point can be difficult to remove. |
| Ethyl Acetate | 4.4 | 77 | Excellent general-purpose solvent for moderately polar compounds. |
| Acetonitrile | 5.8 | 82 | A polar solvent that can be effective for compounds with nitrile groups. |
| Isopropanol | 3.9 | 82 | Common recrystallization solvent. |
| Ethanol | 4.3 | 78 | A very common and effective polar protic solvent for recrystallization.[9] |
| Water | 10.2 | 100 | Unlikely to be a good single solvent unless the compound is highly polar or a salt. |
Table 2: Common Eluent Systems for Flash Chromatography on Silica Gel
| System (v/v) | Polarity | Typical Analytes | Notes for this compound |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for a wide range of polarities. | A good starting point. Ratios from 9:1 to 1:1 should be explored. Add 0.5% TEA. |
| Hexane / Acetone | Medium to High | For more polar compounds than EtOAc can elute effectively. | Can be a good alternative to EtOAc if better separation is needed. Add 0.5% TEA. |
| Dichloromethane / Methanol | High | For very polar compounds. | Use if the compound does not move in Hexane/EtOAc. Start with 1-2% MeOH and increase. Add 0.5% TEA. |
Workflow Visualization: Purification Strategy Selection
Caption: A workflow for selecting the appropriate purification method.
References
- Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications.
- 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. National Institutes of Health.
- Process for the purification of 2-pyrrolidone. Google Patents.
- Preparation method for 2,2-diisopropyl propionitrile. Google Patents.
- The process for catalytic synthesis of 2- pyridone. Google Patents.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Synthesis of dinitrile precursors 2.1 Fumaronitriles and maleonitriles as synthetic precursors. UJ Content.
- Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate.
- 4-(2,2-Difluorovinyl)benzonitrile (2). Organic Syntheses Procedure.
- Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Chemistry Solutions.
- 2.2.1: Macroscale Columns. Chemistry LibreTexts.
- Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PubMed.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Recrystallization1. Unknown Source.
- Column Chromatography. Organic Chemistry at CU Boulder.
- Solid organic cpd.s when isolated from organic reaction. Unknown Source.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry-solutions.com [chemistry-solutions.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Controlling tautomeric equilibrium in pyridin-2-ylidene derivatives
Technical Support Center: Pyridin-2-ylidene Derivatives Specialized Support for Organometallic & Heterocyclic Chemistry[1]
Mission Directive
Welcome to the Pyridin-2-ylidene Stabilization Hub. You are likely here because you are attempting to isolate, characterize, or utilize pyridin-2-ylidenes (a class of N-heterocyclic carbenes/NHCs) and are facing challenges with their inherent instability.
Unlike imidazol-2-ylidenes, pyridin-2-ylidenes lack a second nitrogen atom to stabilize the carbene center via
Module 1: Diagnostic Hub – Characterization
Status Check: Before troubleshooting, confirm your species. The most common error is misidentifying the decomposition product (neutral pyridine or dimer) as the active carbene.
Q: How do I definitively distinguish the free pyridin-2-ylidene from its precursors or rearrangement products?
A: Carbon-13 NMR is your primary diagnostic tool. Proton NMR is often deceptive due to broadening caused by exchange rates.[1] You must look for the deshielded carbene carbon.[1]
| Species | Key | Stability Status | |
| Pyridin-2-ylidene (Free Carbene) | 200 – 220 ppm | Broad/absent C2-H (if protic tautomer) | High Energy (Transient) |
| Pyridinium Salt (Precursor) | 145 – 155 ppm | Sharp, downfield C2-H (~8-10 ppm) | Stable Solid |
| Neutral Pyridine (Tautomer) | 148 – 152 ppm | Sharp aromatic signals | Thermodynamic Sink |
| Carbene Dimer (Enediamine) | 110 – 130 ppm | Complex alkene region | Entropic Trap |
| Metal Complex (M-NHC) | 170 – 190 ppm | Sharp, distinct signals | Kinetically Locked |
Troubleshooting Protocol: If you observe a signal at ~150 ppm after adding base, you have likely failed to generate the carbene (insufficient base strength) or the carbene has tautomerized via a 1,2-H shift to the neutral pyridine (if N is not alkylated).
Module 2: Controlling the Equilibrium
Q: My carbene decomposes immediately. How do I shift the equilibrium to favor the ylidene form?
A: You must address three competing pathways: Prototropy, Dimerization, and Hydrolysis.
1. The Prototropic Trap (1,2-H Shift) If your nitrogen is not alkylated (i.e., you are generating the carbene from pyridine via C-H activation), the equilibrium overwhelmingly favors the neutral pyridine due to aromaticity.
-
Solution: Use Transition Metal Trapping .[1] The metal center acts as a "proton crane," stabilizing the carbenic carbon.[1]
-
Reference: Iridium-mediated tautomerization is kinetically competitive with N-coordination.[1][2] (See Diagram 1).
2. The Wanzlick Equilibrium (Dimerization) Pyridin-2-ylidenes are highly prone to dimerization because the monomer is less stabilized than imidazolylidenes.[1]
-
Solution: Steric Bulk . Introduce bulky substituents (e.g., Mesityl, Dipp) at the Nitrogen position.
-
Thermodynamics: Higher temperatures (
C) favor the monomer (entropy), while lower temperatures favor the dimer (enthalpy). Note: This is the opposite of many standard stability protocols.
3. Solvent Effects
-
Polar Aprotic (THF, DMSO): Stabilizes the zwitterionic resonance form of the carbene, reducing dimerization.
-
Non-polar (Benzene, Toluene): Often leads to precipitation of the dimer or salt.
Visualizing the Tautomeric Landscape
The following diagram illustrates the critical pathways. Your goal is to block the Red paths and facilitate the Green paths.
Caption: Figure 1. The central role of the Pyridin-2-ylidene intermediate.[1] The 1,2-H shift (Red dashed) is the primary failure mode for non-alkylated variants, while dimerization (Yellow) plagues sterically unhindered variants.
Module 3: Experimental Protocols
Standard Operating Procedure: In Situ Trapping Use this workflow when the free carbene is too unstable to isolate.
Reagents:
-
N-Alkylpyridinium halide (1.0 equiv)[1]
-
Metal Precursor (e.g.,
or ) (0.5 equiv dimer / 1.0 equiv monomer) -
Base: KHMDS (potassium hexamethyldisilazide) or
(Silver route) -
Solvent: Anhydrous THF (freeze-pump-thaw degassed x3)
Step-by-Step:
-
The Silver Route (Preferred for Labile Carbenes): Instead of generating the free carbene with strong base, react the pyridinium salt with
in DCM/Methanol (exclusion of light). -
Transmetallation: Filter the Ag-NHC solution (remove excess Ag salts) and add your target metal precursor (e.g., Pd, Ir, Ru).[1]
-
Why? The thermodynamics favor the formation of the stronger M-C bond (Soft-Soft interaction), effectively "pulling" the equilibrium away from decomposition.[1]
-
-
Purification: The resulting Metal-Pyridylidene complex is generally air-stable and can be purified via silica chromatography.[1]
Module 4: Advanced Troubleshooting (FAQ)
Q: I am trying to synthesize a "Remote" Pyridylidene (C3/C4). Is the stability different?
A: Yes, significantly.
-
C2 (Normal): Inductively destabilized by the adjacent Nitrogen (
-withdrawing), but potentially stabilized by metal chelation if a donor group is on Nitrogen.[1] -
C3/C4 (Abnormal/Remote): These are often more basic and stronger donors than C2 carbenes, but they require specific blocking groups at C2 to prevent the thermodynamically favored rearrangement to the C2-ylidene or neutral pyridine.[1]
Q: My NMR signals are broad even after complexation.
A: This suggests restricted rotation around the M-C bond or the N-Substituent bond.[1]
-
Test: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 50°C. If signals sharpen, it is a conformational issue (rotamer exchange), not a chemical impurity.
Q: Can I use "Pyridine" as a ligand and convert it to the carbene on the metal?
A: Yes, this is "Tautomerization after Coordination."[1]
-
Mechanism: Coordinate Pyridine
Oxidative Addition of C2-H Reductive Elimination of N-H (if possible) or 1,2-H shift facilitated by the metal.[1] -
Note: This usually requires an electron-rich metal center (e.g., Ir(I), Ru(II)) to stabilize the oxidative addition intermediate.[1]
References
-
Albrecht, M. (2010).[1] "Pyridylidene Ligands: A New Class of Versatile Carbenes."[1] Chemical Communications.[1] Link
-
Bertrand, G. (2012).[1] "Stable Carbenes, Nitrenes, Phosphinidenes, and Borylenes: Past and Future."[1][3] University of California, San Diego.[1] Link
-
Crabtree, R. H. (2014).[1] "Abnormal N-Heterocyclic Carbenes." Coordination Chemistry Reviews. Link
-
Kuehn, S. et al. (2025).[1] "Rearrangement of Pyridine to Its 2-Carbene Tautomer Mediated by Iridium."[1][2] ResearchGate.[1] Link
-
Schlegel, H. B. (1984).[1] "Tautomerization of 2-Pyridone: An ab Initio Study." Wayne State University.[1][4] Link(Note: Relevant for distinguishing 2-pyridone impurities).
Sources
Troubleshooting low fluorescence quantum yield in pyridine ylides
Ticket #PY-YL-404: Low Fluorescence Quantum Yield ( ) in Pyridine Ylides
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Executive Summary & Diagnostic Triage
User Issue: "My synthesized pyridine ylide shows strong absorbance but negligible fluorescence (
Technical Analysis:
Pyridine ylides (N-ylides) are zwitterionic Donor-
-
TICT (Twisted Intramolecular Charge Transfer): Rotation around the N-C bond decouples the orbitals, leading to dark state relaxation.
-
Protonation (The "Salt" Trap): Trace acid converts the emissive ylide back to a non-emissive or blue-shifted pyridinium salt.
-
Intersystem Crossing (ISC): Heavy atoms or specific orbital symmetries facilitate spin-flip to the triplet state (often used in photocatalysis, but detrimental to fluorescence).
Diagnostic Workflow (The "Triage")
Before altering your synthesis, perform these three diagnostic tests to identify the specific quenching mechanism.
Test A: The "Acid Test" (Protonation Check)
-
Hypothesis: Your solvent contains trace acid (e.g., HCl in
), protonating the ylide carbon. -
Protocol:
-
Measure emission of your sample in standard solvent.
-
Add 1-2 equivalents of a non-nucleophilic base (e.g., DBU or TEA).
-
Observation:
-
Signal Increases/Red-shifts: You were measuring the protonated salt, not the ylide. Issue Resolved.
-
No Change: The issue is intrinsic to the ylide. Proceed to Test B.
-
-
Test B: The "Honey Pot" (TICT Check)
-
Hypothesis: Molecular rotation in the excited state allows the molecule to relax non-radiatively (TICT).
-
Protocol:
-
Measure emission in a low-viscosity solvent (e.g., Methanol,
cP). -
Measure emission in a high-viscosity solvent (e.g., Glycerol or Ethylene Glycol,
cP) or a rigid glass at 77K. -
Observation:
- Increases significantly in viscous media: The fluorophore suffers from TICT. You need to rigidify the structure.[1]
-
Test C: The "Oxygen Quench" (Triplet State Check)
-
Hypothesis: Efficient ISC is populating a triplet state, which is then quenched by dissolved oxygen.
-
Protocol:
-
Measure
in an air-saturated solution. -
Sparge the solution with Argon/Nitrogen for 15 minutes and remeasure.
-
Observation:
- Increases: You have a triplet state issue.
-
Troubleshooting Guide (Q&A)
Category 1: Structural & Intrinsic Factors [2]
Q: I have a strong Donor-Acceptor setup. Why is it dark?
A: You likely have a "loose bolt" effect. In D-
-
The Mechanism: Upon excitation to the Charge Transfer (CT) state, the electron density shifts. If the molecule twists
(TICT state), the donor and acceptor orbitals become orthogonal. Charge recombination becomes forbidden radiatively, and the energy is lost as heat. -
Solution: Structurally constrain the ylide. Fuse the ylide carbon into a ring system (e.g., indolizine derivatives) to prevent rotation.
Q: My absorbance spectrum matches the literature, but fluorescence is missing. A: Check your "dark" complex formation. Pyridine ylides are nucleophilic. In halogenated solvents (DCM, Chloroform), they can undergo slow photochemical reaction or protonation.
-
The Fix: Switch to non-protic, non-halogenated solvents like Acetonitrile (MeCN) or Toluene for photophysical characterization.
Category 2: Environmental Factors
Q: The emission is bright in Toluene but vanishes in Water/Methanol. A: This is classic Energy Gap Law behavior coupled with hydrogen bonding.
-
Polarity: Highly polar solvents stabilize the intramolecular charge transfer (ICT) state, lowering its energy. As the energy gap (
) between and decreases, the rate of non-radiative internal conversion increases exponentially. -
H-Bonding: Protic solvents can H-bond to the ylide carbon (which has high electron density), quenching fluorescence via vibrational coupling.
-
Recommendation: Report
in a range of solvents. If aqueous application is required, encapsulate the dye in micelles or cyclodextrins to shield it from water.
Category 3: Concentration & Aggregation
Q: My sample is bright as a solid but weak in solution. A: You are observing Aggregation-Induced Emission (AIE) .
-
The Cause: In solution, the pyridine ylide rotors spin freely (non-radiative decay). In the solid state/aggregate, these rotations are physically restricted (Radiative decay dominates).
-
Action: Perform a "water-fraction" (
) experiment. Dissolve in THF, then gradually add water (poor solvent). If emission spikes as precipitates form, you have an AIE-gen. This is a feature, not a bug.
Visualization: The "Loss Pathways" Diagram
This diagram illustrates the competition between photon emission and the "sinks" (TICT, ISC, Protonation).
Caption: Photophysical pathways in pyridine ylides. Red paths indicate fluorescence loss via rotation (TICT); Grey paths indicate chemical quenching or triplet crossover.
Optimization Protocol: Measuring Correctly
To rigorously determine if your low yield is real or an artifact, follow this standard protocol.
| Parameter | Specification | Reason |
| Absorbance | Prevents Inner Filter Effect (re-absorption of emitted light). | |
| Reference Standard | Quinine Sulfate (in | Match the refractive index ( |
| Slit Widths | 1-2 nm (Excitation), 2-5 nm (Emission) | Balance signal intensity with spectral resolution. |
| Solvent | Degassed Acetonitrile (MeCN) | Avoids protonation (unlike |
Step-by-Step Calculation:
References
-
Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. Retrieved from
-
Tasior, M., et al. (2014). Vertically π-expanded coumarin – the synthesis via the Scholl reaction and photophysical properties.[3] Physical Chemistry Chemical Physics.[4] Link
-
Humbert-Droz, M., et al. (2016). Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives.[5] Royal Society of Chemistry.[3] Link
-
Wang, Y., et al. (2021). Pyridinium ylides as photocatalytic atom transfer reagents.[6] Nature (via NIH/PMC). Link
-
Würth, C., et al. (2013).[7] Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP1946108A2 - High quantum yield acridinium compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04252J [pubs.rsc.org]
- 6. Pyridinium ylides as photocatalytic atom transfer reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: X-ray Crystallography of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Executive Summary: The "Push-Pull" Archetype
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile (also known as pyridinium dicyanomethylide ) represents a critical class of "push-pull" olefins used extensively in non-linear optics (NLO) and as synthons in drug discovery. Its structure is defined by a competition between two resonance forms: the aromatic zwitterionic ylide and the neutral quinoid (1,2-dihydropyridine).
This guide provides an in-depth crystallographic analysis of this compound, objectively comparing its structural parameters against its 4-isomer and N-alkylated derivatives. The data presented here validates the extent of ground-state charge transfer—a key predictor of reactivity and optical performance.
Structural Characterization (The Product)
The primary interest in this compound lies in the geometry of the exocyclic dicyanomethylene group. X-ray diffraction reveals a structure that is neither fully aromatic nor fully quinoid, but a resonance hybrid heavily weighted towards the charge-separated form.
Crystal Data Specifications
Note: Data represents the standard polymorph obtained via slow evaporation from ethanol/acetonitrile.
| Parameter | Value / Description | Significance |
| Formula | C₈H₅N₃ | Parent Ylide |
| Crystal System | Monoclinic | Common for planar stacking systems |
| Space Group | P2₁/c | Centrosymmetric; favors antiparallel dipole packing |
| Z | 4 | 4 molecules per unit cell |
| Density (calc) | ~1.35 g/cm³ | Indicates efficient packing |
| R-Factor (R₁) | < 0.05 (Typical) | High-quality structural refinement |
Key Geometric Parameters
The "performance" of this molecule in NLO or binding applications is dictated by the Bond Length Alternation (BLA) .
-
Exocyclic C–C Bond (C2–C_ex): 1.40 – 1.42 Å.
-
Insight: This is significantly longer than a standard C=C double bond (1.34 Å) and shorter than a C–C single bond (1.45 Å). This confirms significant single-bond character , indicating that the zwitterionic (aromatic) form contributes heavily to the ground state.
-
-
Ring C–N Bond (N1–C2): 1.36 – 1.38 Å.
-
Insight: Shortening of this bond (vs. 1.47 Å for single C-N) confirms the cationic nature of the nitrogen and the "ylidene" character.
-
-
Planarity: The molecule is essentially planar (RMS deviation < 0.02 Å), maximizing π-overlap.
Comparative Analysis: Product vs. Alternatives
To validate the specific utility of the 2-isomer, we compare it with the 4-isomer (para-quinoid) and the N-Methyl derivative (fixed ylide).
Quantitative Structural Comparison
| Feature | Product (2-Isomer) | Alternative A (4-Isomer) | Alternative B (N-Methyl Derivative) |
| Structure Type | Ortho-Quinoid / Ylide | Para-Quinoid / Ylide | Fixed Zwitterion |
| Exocyclic C-C Length | 1.41 Å | 1.43 Å | 1.44 Å |
| Dipole Moment | High (~8-10 D) | Very High (~12 D) | High (Fixed) |
| Stability | Moderate (Tautomerizable) | Lower (High reactivity) | High (No H-transfer) |
| Packing Motif | Head-to-Tail Dimers (H-bond) | Stacked Columns | Coulombic Packing |
| Solubility | Moderate (Polar solvents) | Low | Good (Organic salts) |
Performance Causality
-
Why choose the 2-Isomer (Product)?
-
H-Bonding Potential: Unlike the N-Methyl alternative, the Product possesses an N–H proton (in the quinoid form) or a lone pair (in the ylide form) capable of specific intermolecular interactions. X-ray data shows strong N–H···N(cyano) hydrogen bonding networks that stabilize the crystal lattice, making it more robust for solid-state device fabrication than the 4-isomer.
-
Tautomeric Versatility: In solution, the 2-isomer can access the neutral pyridine-CH(CN)₂ tautomer, facilitating permeability in biological membranes, whereas the N-Methyl derivative is permanently charged (zwitterionic) and membrane-impermeable.
-
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are designed as self-validating loops.
Synthesis: Nucleophilic Aromatic Substitution (S_NAr)
This method is preferred over the TCNEO route for its scalability and safety.
-
Reagents: 2-Chloropyridine (1.0 eq), Malononitrile (1.1 eq), Sodium Hydride (2.0 eq, 60% in oil), THF (anhydrous).
-
Activation: Suspend NaH in THF at 0°C. Dropwise add malononitrile. Checkpoint: Evolution of H₂ gas must be observed.
-
Coupling: Add 2-Chloropyridine. Reflux for 4-6 hours. Checkpoint: Solution turns deep yellow/orange (formation of ylide anion).
-
Quench & Tautomerization: Acidify carefully with HCl to pH 4-5. The yellow solid precipitates.
Crystallization Workflow (Graphviz)
The following diagram outlines the "Slow Evaporation" technique optimized for high-quality X-ray candidates.
Caption: Optimized crystallization workflow. The "Hot Filtration" step is critical to prevent micro-crystallinity.
Quality Control & Self-Validation
How do you know your data is reliable?
-
The Color Test: The crystals must be yellow to orange . A colorless crystal indicates the formation of the non-conjugated pyridine-CH(CN)₂ tautomer (rare in solid state) or decomposition.
-
The Extinction Check: Under a polarizing microscope, rotate the crystal. It must go completely dark (extinguish) every 90 degrees. If it remains bright or shows irregular colors, it is twinned or polycrystalline—do not mount .
-
Refinement Metrics:
-
R1: Must be < 5.0%.[6]
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Residual Density: Peaks > 1.0 e/ų near the heavy atoms indicate absorption correction errors.
-
References
-
Elgemeie, G. E. H., et al. (1998). "2-Dicyanomethylene-5,6-dimethyl-1,2-dihydropyridine-3-carbonitrile." Acta Crystallographica Section C, 54, 820-822. Link
-
Boger, D. L. (1986). "Diels-Alder Reactions of Heterocyclic Azadienes." Chemical Reviews, 86, 781-793.[5] Link
-
Matsumoto, K., et al. (1998). "Synthesis and Structure of Pyridinium Ylides." Heterocycles, 48. Link
-
Cambridge Structural Database (CSD). Search Refcode: PYCYME (Pyridinium dicyanomethylide). Link
Sources
- 1. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 2. ebooks.rtu.lv [ebooks.rtu.lv]
- 3. mdpi.com [mdpi.com]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. baranlab.org [baranlab.org]
- 6. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile: A Comparative HPLC Guide
Executive Summary
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile (C₈H₅N₃), often referred to as 2-(pyridin-2-yl)malononitrile , represents a unique analytical challenge due to its prototropic tautomerism . Existing in equilibrium between an aromatic pyridine form and a quinoid dihydropyridine form, this compound requires a validation strategy that transcends standard "inject-and-detect" methodologies.
This guide compares High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC), establishing HPLC as the superior method for impurity profiling and routine quality control (QC) . We provide a self-validating, ICH Q2(R2)-aligned protocol designed to stabilize tautomeric equilibrium and ensure <0.1% impurity detection.
Part 1: The Analytical Challenge (Compound Profile)
The core difficulty in validating this compound lies in its electronic structure. It features a "push-pull" system where the electron-rich amine (NH) communicates with the electron-deficient dicyanomethylene group.
Tautomeric Equilibrium
The molecule exists in two dominant forms depending on solvent polarity and pH:
-
Form A (Aromatic): 2-(pyridin-2-yl)malononitrile (Favored in non-polar solvents).
-
Form B (Quinoid/Ylidene): this compound (Favored in polar solvents like MeOH/H₂O and solid state).
Implication for HPLC: If the interconversion rate between A and B is similar to the chromatographic timescale, peaks will broaden or split ("saddle effect"). The method must lock this equilibrium.
Figure 1: Tautomeric equilibrium requiring stabilization during analysis.
Part 2: Comparative Analysis (HPLC vs. Alternatives)
While qNMR is the gold standard for absolute potency, HPLC is required for purity validation (detecting impurities).
Table 1: Performance Matrix
| Feature | HPLC-UV/DAD (Recommended) | qNMR (¹H) | GC-MS |
| Primary Utility | Impurity Profiling & QC Release | Absolute Potency Assay | Volatile Impurity ID |
| Sensitivity (LOD) | High (0.01% - 0.05%) | Low (~0.5% - 1.0%) | High, but limited by thermal stability |
| Specificity | Excellent (Separates isomers/by-products) | Moderate (Overlapping signals common) | Low (Tautomers may react/degrade in injector) |
| Tautomer Handling | Controllable via Mobile Phase pH | Fast exchange (averaged peaks) | Uncontrolled (Thermal rearrangement risk) |
| Throughput | High (Automated) | Low (Manual processing) | High |
Expert Insight: Do not rely on GC-MS for the primary purity assay. The high injector temperatures (>200°C) can induce thermal tautomerization or degradation of the dicyanomethylene moiety, leading to false impurity profiles. Use HPLC for the main assay and qNMR for orthogonal verification of the reference standard potency.
Part 3: The Validated HPLC Protocol (Gold Standard)
This protocol utilizes a buffered mobile phase to lock the tautomeric state, ensuring sharp peak shape and reproducible retention times.
Chromatographic Conditions
-
Column: C18 (Octadecyl) End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
-
Why: End-capping reduces silanol interactions with the basic pyridine nitrogen, preventing tailing.
-
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 6.0 (Adjusted with Acetic Acid).
-
Why: pH 6.0 is slightly acidic, stabilizing the equilibrium without fully protonating the pyridine ring (pKa ~5.2), which would reduce retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controlled).
-
Why: Temperature fluctuations shift the tautomeric equilibrium constant (
), causing retention time drift.
-
-
Detection: UV-Vis Diode Array (DAD).
-
Primary Wavelength: 340 nm (Targeting the conjugated ylidene system).
-
Secondary Wavelength: 254 nm (For general impurities like malononitrile).
-
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Part 4: Validation Workflow (ICH Q2(R2) Aligned)
To guarantee trustworthiness, the method must undergo the following validation steps.
Figure 2: Step-by-step validation workflow ensuring regulatory compliance.
Specificity (Stress Testing)
Demonstrate that the method can separate the main peak from degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Oxidative Stress: 3% H₂O₂, RT, 4 hours.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD software). Resolution (
) > 1.5 between all peaks.
Linearity & Sensitivity
-
Linearity: Prepare 5 concentrations (e.g., 0.05, 0.1, 0.2, 0.3, 0.4 mg/mL).
-
Criteria:
.
-
-
LOQ (Limit of Quantitation): Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.
-
Target: LOQ should be
of the nominal sample concentration to detect trace impurities.
-
Robustness (Critical for Tautomers)
You must verify that small changes in pH do not split the peak.
-
Experiment: Inject standard at pH 5.8, 6.0, and 6.2.
-
Pass Criteria: Retention time %RSD < 2.0%; Tailing factor (
) remains between 0.8 and 1.5.
Part 5: Troubleshooting & Impurity Profiling
Common Impurities
-
Malononitrile (Precursor): Elutes early (high polarity). Monitor at 210-220 nm (low UV absorption at 340 nm).
-
2-Chloropyridine (Precursor): If used in synthesis, elutes later due to lower polarity.
-
Hydrolysis Products: Under basic conditions, the nitrile groups may hydrolyze to amides/acids.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Split Peaks / Shoulder | Tautomeric interconversion on-column. | Adjust Mobile Phase pH (try pH 5.5 or 6.5). Increase Column Temp to 40°C to speed up kinetics (averaging the peak). |
| Peak Tailing ( | Silanol interaction with Pyridine N. | Ensure column is "End-capped". Increase buffer strength to 20 mM. |
| Retention Time Drift | Temperature fluctuations affecting equilibrium. | Use a column oven. Do not rely on ambient temperature. |
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] [Link]
-
Peng, A., et al. (2006).[2] Synthesis and characterization of this compound derivatives. Journal of Molecular Structure. [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
